molecular formula C3H11NNa2O8P2 B8802812 Disodium pamidronate hydrate

Disodium pamidronate hydrate

Cat. No.: B8802812
M. Wt: 297.05 g/mol
InChI Key: TVQNUQCYOOJTMK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Disodium pamidronate hydrate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include phosphorus trichloride, phosphorous acid, and various solvents like chlorobenzene, acetonitrile, and sulfolane . The major products formed from these reactions are pamidronic acid and its disodium salt hydrate .

Comparison with Similar Compounds

Disodium pamidronate hydrate is part of the bisphosphonate class of drugs, which includes other compounds such as alendronate, ibandronate, risedronate, and zoledronate . Compared to these compounds, pamidronate has a moderate potency and is often used in conditions where a less potent bisphosphonate is sufficient . Its unique structure, which includes an amino group, distinguishes it from other bisphosphonates and contributes to its specific binding properties and mechanism of action .

Similar compounds include:

This compound remains a valuable compound in both clinical and research settings due to its efficacy and well-understood mechanism of action.

Properties

Molecular Formula

C3H11NNa2O8P2

Molecular Weight

297.05 g/mol

IUPAC Name

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;hydrate

InChI

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2

InChI Key

TVQNUQCYOOJTMK-UHFFFAOYSA-L

Canonical SMILES

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the process for preparing crystalline disodium pamidronate from the reaction solution of neutralization of pamidronic acid with an organic sodium compound according to the second method, it is characterized to be included the process which pamidronic acid is neutralized with sodium methoxide or sodium ethoxide in absolute methanol or absolute ethanol under refluxing: the salt produced from neutralization is dissolved in water and the insoluble materials produced are filtered: the filtrate is allowed to stand at room temperature to induce crystallization: the resulting solution is slowly cooled and filtered to obtain the crystals: and then the resulting crystals are dried at temperature of 75˜85° C. under normal pressure to obtain the crystalline disodium pamidronate hydrate.
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Synthesis routes and methods II

Procedure details

In the process for preparing crystalline disodium pamidronate from the reaction solution for neutralization of pamidronic acid with sodium hydroxide according to the first method, it is characterized to be included the process which pamidronic acid is neutralized with sodium hydroxide at about 90° C. in the range of pH 7.5˜8.5: the insoluble materials produced after neutralization is filtered: an alcohol is added to the filtrate to produce a salt: the resulting salt is dissolved in water and is allowed to stand at room temperature to induce crystallization: the resulting crystallizing solution is cooled to obtain the crystals: and then the resulting crystals are dried at the temperature of 75˜85° C. under normal pressure to obtain the crystalline disodium pamidronate hydrate.
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